2,4,6-Trifluorobenzamide
Overview
Description
2,4,6-Trifluorobenzamide is a chemical compound with the molecular formula C7H4F3NO and a molecular weight of 175.11 . It is a solid substance at ambient temperature .
Molecular Structure Analysis
The InChI code for 2,4,6-Trifluorobenzamide is 1S/C7H4F3NO/c8-3-1-4(9)6(7(11)12)5(10)2-3/h1-2H,(H2,11,12) . This indicates that the molecule consists of a benzene ring with three fluorine atoms and an amide group attached to it.Scientific Research Applications
Crystal and Molecule Structure Analysis
The crystal and molecular structures of derivatives of 2,4,6-trifluorobenzamide, such as 2,4,6-trinitrobenzamide, have been extensively studied. These studies provide insights into the molecular conformations and interactions in these compounds, which can be critical for understanding their chemical properties and potential applications in various fields, including material science and pharmaceuticals (Rheingold, Baldacchini, & Grote, 1989).
Synthesis and Process Optimization
Research has been conducted on the synthesis of similar compounds, such as 2,6-difluorobenzamide, highlighting efficient production methods with high yields and environmental considerations. Such studies are significant in the context of industrial production and environmental sustainability (Li Xiu-lian, 2009).
Biological and Pharmaceutical Properties
Derivatives of 2,4,6-trifluorobenzamide, such as 2,4,6-triarylpyridines, have been found to possess a broad spectrum of biological and pharmaceutical properties. These include uses as anticonvulsants, anesthetics, antimalarials, vasodilators, and anti-epileptics. They also find applications in agrochemicals as pesticidal, fungicidal, and herbicidal agents (Maleki, 2015).
Catalysis and Chemical Reactions
The fluorinated benzamides are utilized in various catalytic processes. For instance, iron-catalyzed, fluoroamide-directed C-H fluorination studies indicate that compounds like N-fluoro-2-methylbenzamides can undergo fluorine transfer, demonstrating broad substrate scope and functional group tolerance. Such reactions are pivotal in the field of synthetic chemistry (Groendyke, AbuSalim, & Cook, 2016).
Microreactor Utilization
Studies have explored the synthesis of derivatives like 2,4,5-trifluorobromobenzene using microreactors. The continuous microflow process in synthesizing these compounds demonstrates the potential for efficient, scalable, and environmentally friendly chemical production (Deng, Lei, Shen, Chen, & Zhang, 2017).
Safety And Hazards
The safety information available indicates that 2,4,6-Trifluorobenzamide may cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261) and using protective gloves/protective clothing/eye protection/face protection (P280) .
properties
IUPAC Name |
2,4,6-trifluorobenzamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4F3NO/c8-3-1-4(9)6(7(11)12)5(10)2-3/h1-2H,(H2,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HZPJPMSPYIODNA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1F)C(=O)N)F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4F3NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80380312 | |
Record name | 2,4,6-Trifluorobenzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80380312 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
175.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,4,6-Trifluorobenzamide | |
CAS RN |
82019-50-9 | |
Record name | 2,4,6-Trifluorobenzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80380312 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,4,6-trifluorobenzamide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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